LY233053

Übersicht

Beschreibung

LY-233053 ist eine synthetische organische Verbindung, die für ihre Rolle als kompetitiver Antagonist des N-Methyl-D-Aspartat-Rezeptors bekannt ist. Dieser Rezeptor ist ein Subtyp des Glutamatrezeptors, der eine entscheidende Rolle bei der synaptischen Plastizität und der Gedächtnisfunktion spielt. LY-233053 wurde hinsichtlich seiner potenziellen therapeutischen Anwendungen bei verschiedenen neurologischen und kardiovaskulären Erkrankungen untersucht .

Herstellungsmethoden

Die Synthese von LY-233053 umfasst mehrere Schritte, beginnend mit der Herstellung des Tetrazolrings und anschließender Anbindung an eine Piperidincarbonsäure. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen Synthesewegen mit Optimierung für die Großproduktion .

Chemische Reaktionsanalyse

LY-233053 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsstufen zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die an den Piperidinring gebundenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind häufig bei der Modifizierung des Tetrazolrings. Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Wasserstoffperoxid für die Oxidation, Lithiumaluminiumhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. .

Wissenschaftliche Forschungsanwendungen

LY-233053 wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen:

Chemie: Wird als Werkzeug verwendet, um die Eigenschaften und Funktionen von N-Methyl-D-Aspartat-Rezeptoren zu untersuchen.

Biologie: Untersucht hinsichtlich seiner Rolle bei der Modulation der synaptischen Plastizität und der Gedächtnisfunktionen.

Medizin: Für seine potenziellen therapeutischen Anwendungen bei der Behandlung neurologischer Erkrankungen wie Epilepsie, Alzheimer-Krankheit und Schlaganfall untersucht.

Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe eingesetzt, die auf N-Methyl-D-Aspartat-Rezeptoren abzielen

Wirkmechanismus

LY-233053 übt seine Wirkung aus, indem es kompetitiv an den N-Methyl-D-Aspartat-Rezeptor bindet und so die Wirkung von Glutamat, dem primären exzitatorischen Neurotransmitter im zentralen Nervensystem, hemmt. Diese Hemmung verhindert den übermäßigen Einstrom von Kalziumionen, der zu neuronalen Schäden und Zelltod führen kann. Die beteiligten molekularen Ziele und Pfade umfassen den N-Methyl-D-Aspartat-Rezeptorkomplex und zugehörige Signalwege .

Wirkmechanismus

Target of Action

LY233053, also known as LY-233053 or LY 233053, primarily targets the NMDA (N-methyl-D-aspartate) receptor . The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function .

Mode of Action

This compound acts as a competitive antagonist at the NMDA receptor . This means it binds to the same site on the receptor as the natural ligand (in this case, glutamate), but without activating the receptor. Instead, it prevents glutamate from binding, thereby inhibiting the receptor’s function .

Biochemical Pathways

The antagonism of the NMDA receptor by this compound can affect various biochemical pathways. The NMDA receptor is involved in the regulation of synaptic plasticity and memory function. By blocking this receptor, this compound can potentially influence these processes .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its relatively short duration of action . In neonatal rats, the compound selectively blocked NMDA-induced convulsions with a duration of action between 2-4 hours . .

Result of Action

The primary result of this compound’s action is the reduction of neurological damage. It has been reported to have high efficacy in reducing neurological damage in two models of experimental central nervous system ischemia in rabbits . It also potentiates the anticonvulsant action of various antiepileptic drugs .

Biochemische Analyse

Biochemical Properties

LY233053 is a competitive NMDA receptor antagonist . It potently inhibits NMDA receptor binding to rat brain membranes . It has no appreciable affinity for AMPA or kainate receptors at a concentration of 10 μM . The compound this compound interacts with the NMDA receptor, a type of ionotropic glutamate receptor .

Cellular Effects

This compound has been shown to have high efficacy in reducing neurological damage in two models of experimental central nervous system (CNS) ischemia in the rabbit . It appears to serve a neuroprotective role during ischemic conditions in a variety of in vivo and in vitro models .

Molecular Mechanism

The molecular mechanism of action of this compound involves its competitive antagonism at the NMDA receptor . It inhibits NMDA-induced neuronal degeneration and protects from NMDA-induced convulsions in neonatal rats .

Temporal Effects in Laboratory Settings

It has been reported that this compound has a relatively short duration of action .

Dosage Effects in Animal Models

In neonatal rats, this compound selectively blocked NMDA-induced convulsions with an ED50 of 14.5 mg/kg when administered intraperitoneally . The duration of action was relatively short, lasting between 2-4 hours .

Metabolic Pathways

Given its role as a competitive NMDA receptor antagonist, it is likely involved in pathways related to glutamate signaling .

Transport and Distribution

The usefulness of such agents in the clinical setting may be limited by poor central nervous system (CNS) entry .

Subcellular Localization

Given its role as a competitive NMDA receptor antagonist, it is likely to be localized at the cell membrane where NMDA receptors are typically found .

Vorbereitungsmethoden

The synthesis of LY-233053 involves multiple steps, starting with the preparation of the tetrazole ring and subsequent attachment to a piperidine carboxylic acid. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Analyse Chemischer Reaktionen

LY-233053 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperidine ring.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the tetrazole ring. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. .

Vergleich Mit ähnlichen Verbindungen

LY-233053 wird häufig mit anderen N-Methyl-D-Aspartat-Rezeptorantagonisten wie LY-235959 und Dizocilpin verglichen. Während all diese Verbindungen einen gemeinsamen Wirkmechanismus teilen, ist LY-233053 einzigartig in seiner spezifischen Bindungsaffinität und pharmakokinetischen Eigenschaften. Ähnliche Verbindungen umfassen:

LY-235959: Ein weiterer kompetitiver Antagonist mit ähnlichem therapeutischem Potenzial.

Dizocilpin: Ein nicht-kompetitiver Antagonist, der für seine starke Wirkung auf den N-Methyl-D-Aspartat-Rezeptor bekannt ist.

Eigenschaften

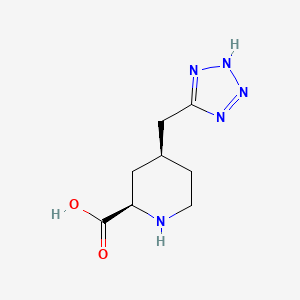

IUPAC Name |

(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2/c14-8(15)6-3-5(1-2-9-6)4-7-10-12-13-11-7/h5-6,9H,1-4H2,(H,14,15)(H,10,11,12,13)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAVTENFCLADRE-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1CC2=NNN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C[C@H]1CC2=NNN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60925169 | |

| Record name | 4-[(2H-Tetrazol-5-yl)methyl]piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125546-04-5 | |

| Record name | LY 233053 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125546045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(2H-Tetrazol-5-yl)methyl]piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.